molecular formula C17H34 B7770497 1-Heptadecene CAS No. 64743-02-8

1-Heptadecene

Cat. No.: B7770497
CAS No.: 64743-02-8
M. Wt: 238.5 g/mol
InChI Key: ADOBXTDBFNCOBN-UHFFFAOYSA-N
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Description

1-Heptadecene is an unbranched seventeen-carbon alkene with one double bond between the first and second carbon atoms. Its molecular formula is C₁₇H₃₄, and it has a molecular weight of 238.4519 g/mol . This compound is also known by other names such as Hexahydroaplotaxene and Heptadec-1-ene . It is a colorless liquid at room temperature and is primarily used in various industrial applications.

Preparation Methods

1-Heptadecene can be synthesized through several methods. One common synthetic route involves the reduction of stearic acid using a MoOx-T based catalyst. This method involves reducing the MoO₃ precursor at different temperatures, with the partially reduced MoOx-600 catalyst showing high selectivity for producing this compound . Industrial production methods often involve the catalytic dehydrogenation of long-chain alkanes or the oligomerization of ethylene.

Chemical Reactions Analysis

1-Heptadecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptadecanoic acid using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can convert it to heptadecane.

    Substitution: It can undergo halogenation reactions with halogens like chlorine or bromine to form heptadecyl halides.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major products formed from these reactions include heptadecanoic acid, heptadecane, and heptadecyl halides.

Scientific Research Applications

1-Heptadecene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Heptadecene exerts its effects depends on the specific reaction or application. In catalytic reactions, it interacts with the catalyst’s active sites, facilitating the desired transformation. For example, in hydrogenation reactions, the double bond in this compound interacts with the palladium catalyst, allowing hydrogen atoms to add across the double bond, converting it to heptadecane.

Comparison with Similar Compounds

1-Heptadecene can be compared with other similar long-chain alkenes such as:

    1-Hexadecene: A sixteen-carbon alkene with similar chemical properties but a shorter carbon chain.

    1-Octadecene: An eighteen-carbon alkene with similar reactivity but a longer carbon chain.

The uniqueness of this compound lies in its specific chain length, which makes it suitable for particular applications where other alkenes might not be as effective .

Properties

IUPAC Name

heptadec-1-ene
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InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3
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InChI Key

ADOBXTDBFNCOBN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC=C
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Molecular Formula

C17H34
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DSSTOX Substance ID

DTXSID00873236
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Molecular Weight

238.5 g/mol
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Physical Description

Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS]
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Vapor Pressure

0.000454 [mmHg]
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CAS No.

6765-39-5, 26266-05-7, 64743-02-8
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Synthesis routes and methods

Procedure details

8-methoxycarboniltetracyclo[4.4.0.12,5.117,10 ]-3-dodecen of 65 grams, dicyclopentadien of 87 grams and methylhydroquinon of 0.14 gram were mixed in a 300 milli-litter eggplant type flask, and the reaction was continued at 170 degrees to 180 degrees in centigrade for 17 hours. The reaction product remained cooled, and residual 8-methoxycarboniltetracyclo[4.4.0.12,5.117,10 ]-3-dodecen and residual dicyclopentadien were distillated in vacuum. Hot methanol was added to the residue, and insoluble content was filtrated. The filtrate was concentrated in vacuum, and residue was recrystallized from methanol. Then, we obtained white crystal of 12-methoxycarbonilhexacyclo[6.6.1.13,6.110,13.02,7.09,14 ]heptadecen of 10 grams.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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